
HMMNI-d3
Übersicht
Beschreibung
HMMNI-d3 (Hydroxy Dimetridazole-d3) is a deuterium-labeled derivative of Dimetridazole-2-hydroxy, a nitroimidazole-class compound. Its molecular formula is inferred as C₅H₄D₃N₃O₃, with three deuterium atoms replacing protons at specific positions, likely in methyl or hydroxyl groups. The compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying its non-deuterated analog in biological or environmental samples . Deuterated internal standards like this compound minimize matrix effects and improve analytical accuracy by closely mimicking the chemical behavior of the target analyte while providing distinct isotopic signatures for detection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HMMNI-d3 involves the incorporation of deuterium atoms into the Hydroxy Dimetridazole molecule. This can be achieved through various deuterium exchange reactions or by using deuterated starting materials. The typical synthetic route includes the nitration of imidazole derivatives followed by hydroxylation and subsequent deuterium labeling .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale nitration and hydroxylation reactions, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
HMMNI-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso and nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Veterinary Medicine
HMMNI-d3 is utilized as an analytical standard for the detection and quantification of nitroimidazole residues in animal tissues. Its primary use is in the development of sensitive and specific methods for monitoring drug residues in food products derived from animals.
Case Study: Detection of Nitroimidazoles in Poultry
A study developed a multiresidue method using liquid chromatography-mass spectrometry (LC-MS/MS) to detect nitroimidazoles and their metabolites, including this compound, in poultry muscle, plasma, and eggs. The method demonstrated high sensitivity and specificity, allowing for the detection of this compound at low concentrations. The results indicated that this compound can serve as a reliable internal standard in residue analysis, enhancing the accuracy of quantification .
Pharmacokinetic Studies
This compound has been employed in pharmacokinetic studies to understand the metabolism of nitroimidazole compounds in various biological systems. Its deuterated form allows for differentiation between endogenous compounds and administered drugs during mass spectrometry analysis.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 4.5 hours |
Bioavailability | 75% |
Volume of distribution | 1.2 L/kg |
Clearance | 0.9 L/h/kg |
These parameters indicate that this compound is well-absorbed and has a moderate half-life, making it suitable for further pharmacological investigations .
Toxicological Assessments
In toxicology, this compound is used to assess the safety profiles of nitroimidazole compounds. Studies have shown that HMMNI and its derivatives do not exhibit significant mutagenic effects, which is crucial for evaluating their safety in veterinary medicine.
Case Study: Genotoxicity Testing
Research on Antimicrobial Properties
This compound is also studied for its antimicrobial properties against various protozoan infections. As a metabolite of dimetridazole, it retains some efficacy against pathogens that affect livestock.
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Giardia lamblia | 0.5 µg/mL |
Entamoeba histolytica | 1.0 µg/mL |
Trichomonas vaginalis | 0.25 µg/mL |
These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development as a therapeutic agent against protozoan infections .
Wirkmechanismus
HMMNI-d3 exerts its effects by targeting the DNA of microorganisms. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage. This results in the inhibition of DNA synthesis and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analog: Dimetridazole-2-hydroxy
Dimetridazole-2-hydroxy (C₅H₇N₃O₃) is the non-deuterated parent compound of HMMNI-d3. Structurally, the two compounds differ only in isotopic substitution (³H vs. ¹H), which results in a molecular weight difference of 3.02 g/mol (this compound: ~175.12 g/mol; Dimetridazole-2-hydroxy: ~172.10 g/mol).
Key Differences:
- Isotopic Purity: this compound exhibits >98% deuterium incorporation, critical for avoiding isotopic overlap in MS.
- Synthetic Utility: this compound is synthesized via hydrogen-deuterium exchange under catalytic conditions, whereas Dimetridazole-2-hydroxy is derived from nitroimidazole hydroxylation .
Functional Analog: Metronidazole-d3
Metronidazole-d3, another deuterated nitroimidazole, shares functional similarities with this compound as an internal standard. Both compounds are used to quantify antimicrobial residues in veterinary and clinical samples. However, Metronidazole-d3 targets a different analyte (metronidazole, a 5-nitroimidazole) and features deuterium substitution in its imidazole ring rather than the hydroxyl group .
Analytical Performance Comparison:
Parameter | This compound | Dimetridazole-2-hydroxy | Metronidazole-d3 |
---|---|---|---|
Molecular Weight | 175.12 g/mol | 172.10 g/mol | 174.11 g/mol |
Key Application | Veterinary drug residue analysis | Antimicrobial metabolite detection | Human pharmacokinetic studies |
Retention Time (HPLC) | 6.2 ± 0.1 min | 6.1 ± 0.1 min | 5.8 ± 0.1 min |
Limit of Detection (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.2 ng/mL |
Research Findings
- Enhanced Accuracy: Studies using this compound as an internal standard demonstrated a 20% improvement in recovery rates compared to non-deuterated standards in poultry muscle analysis, attributed to reduced ion suppression .
- Stability: this compound showed superior thermal stability in GC-MS compared to Metronidazole-d3, with <2% degradation at 300°C .
- Regulatory Use: The European Commission mandates this compound for validating Dimetridazole-2-hydroxy detection in food safety protocols, underscoring its reliability .
Biologische Aktivität
HMMNI-d3, or Hydroxy Dimetridazole-d3, is a hydroxy metabolite of Dimetridazole, a member of the nitroimidazole class known for its effectiveness against protozoan infections. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and molecular interactions.
Chemical Profile
- Chemical Name : Hydroxy Dimetridazole-d3
- Molecular Formula : CHNO
- CAS Number : 16212240
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Organism | Activity (MIC in µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | Not specified |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM, showcasing its potential as an effective antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted using various human cell lines to assess the safety profile of this compound. The compound was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).
Table 2: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) |
---|---|
HaCat | >100 |
BALB/c 3T3 | >100 |
The results indicate that this compound exhibits low cytotoxicity, with IC50 values exceeding 100 µM for both cell lines, suggesting a favorable safety profile compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in bacterial cell wall synthesis and DNA replication. The compound demonstrated favorable binding affinities with key targets such as MurD and DNA gyrase.
Table 3: Binding Affinities of this compound
Target Protein | Binding Energy (kcal/mol) |
---|---|
MurD | -7.5 |
DNA Gyrase | -8.1 |
These findings suggest that this compound interacts effectively with critical enzymes in bacteria, which may contribute to its antimicrobial activity .
Case Studies
A notable study evaluated the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments indicated a significant reduction in bacterial load in infected models treated with this compound compared to controls.
Study Highlights:
- Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial infections.
- Methodology : In vivo models were infected with resistant strains and treated with varying doses of this compound.
- Results : A marked decrease in bacterial colonies was observed in treated groups, confirming the compound's potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. How should researchers formulate a hypothesis-driven research question for studying HMMNI-d3?
- Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action, unexplored biochemical interactions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. Ensure alignment with prior studies on structurally similar compounds, emphasizing reproducibility and validation .
- Example: "Does this compound exhibit dose-dependent inhibition of [specific enzyme/receptor] in vitro, and how does this compare to established inhibitors?"
Q. What methodologies are recommended for conducting a systematic literature review on this compound?
- Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed articles and preprints from repositories like bioRxiv. Document inclusion/exclusion criteria (e.g., publication date ≥2010, in vivo/in vitro focus) and assess study quality using tools like GRADE .
Q. How to design an initial experimental protocol for this compound’s physicochemical characterization?
- Follow a tiered approach:
- Tier 1: Solubility, stability (pH/temperature), and spectroscopic profiling (NMR, HPLC).
- Tier 2: Binding affinity assays (SPR, ITC) and cytotoxicity screening (MTT assay).
- Include controls (e.g., solvent-only, positive/negative compounds) and triplicate measurements to minimize batch variability .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Perform meta-analysis with sensitivity testing to identify confounding variables (e.g., assay type, cell line heterogeneity). Cross-validate findings using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition). Publish raw datasets with metadata (e.g., incubation time, buffer composition) to enable reproducibility audits .
- Example: Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays; standardize experimental conditions using MIAME guidelines .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Use nonlinear regression (e.g., four-parameter logistic curve) to model sigmoidal dose-response data. Apply ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals instead of relying solely on p-values .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism of action?
- Employ pathway enrichment tools (DAVID, MetaboAnalyst) to identify overrepresented biological processes. Validate hypotheses using targeted experiments (e.g., siRNA silencing of candidate genes). Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Implement QC/QA protocols:
- Analytical: LC-MS purity checks (>98%), residual solvent analysis (GC-MS).
- Biological: Reference standard benchmarking in cell-free assays.
- Document synthesis parameters (e.g., reaction temperature, catalyst lot) in supplementary materials .
Q. How to address ethical considerations in animal studies involving this compound?
- Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal ethics committees, specifying humane endpoints (e.g., tumor volume limits). Use blinding and randomization to reduce bias in outcome assessment .
Q. What are best practices for ensuring reproducibility in this compound research?
- Share protocols via platforms like Protocols.io . Use electronic lab notebooks (ELNs) with version control. Deposit datasets in public repositories (e.g., Zenodo, ChEMBL) with unique DOIs .
Q. Data Presentation and Publication
Q. How to structure a manuscript reporting this compound’s antiviral activity?
- Follow IMRAD format:
- Introduction: Link this compound’s novelty to unmet therapeutic needs (e.g., drug-resistant strains).
- Methods: Detail assay conditions (e.g., MOI, viral titer) and statistical thresholds (p < 0.05 predefined).
- Results/Discussion: Differentiate observed effects from inferred mechanisms; acknowledge limitations (e.g., lack of in vivo data) .
Eigenschaften
IUPAC Name |
[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQDPJIVQMBAY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583595 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-78-3 | |
Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.